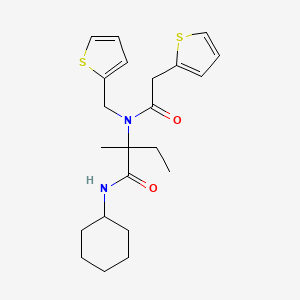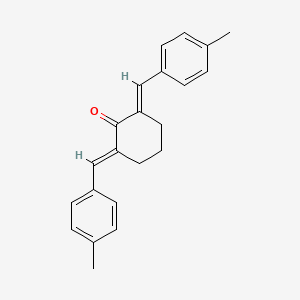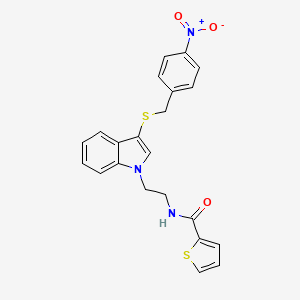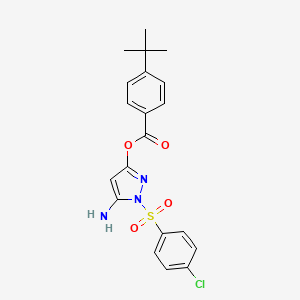
N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide is a complex organic compound that features a cyclohexyl group, two thiophene rings, and an isovalinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide typically involves multiple steps:
Formation of the Thiophene Derivatives: The thiophene rings are often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation and Alkylation: The thiophene derivatives are then subjected to acylation and alkylation reactions to introduce the thiophen-2-ylacetyl and thiophen-2-ylmethyl groups.
Coupling with Isovalinamide: The final step involves coupling the modified thiophene derivatives with isovalinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors or conductive polymers.
Biological Studies: It may serve as a probe to study biological pathways involving thiophene derivatives.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N~2~-(phenylacetyl)-N~2~-(phenylmethyl)isovalinamide: Similar structure but with phenyl groups instead of thiophene rings.
N-cyclohexyl-N~2~-(furan-2-ylacetyl)-N~2~-(furan-2-ylmethyl)isovalinamide: Similar structure but with furan rings instead of thiophene rings.
Uniqueness
N-cyclohexyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide is unique due to the presence of thiophene rings, which impart distinct electronic properties and reactivity compared to phenyl or furan analogs. This uniqueness can be leveraged in designing compounds with specific biological or material properties.
Properties
Molecular Formula |
C22H30N2O2S2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-methyl-2-[(2-thiophen-2-ylacetyl)-(thiophen-2-ylmethyl)amino]butanamide |
InChI |
InChI=1S/C22H30N2O2S2/c1-3-22(2,21(26)23-17-9-5-4-6-10-17)24(16-19-12-8-14-28-19)20(25)15-18-11-7-13-27-18/h7-8,11-14,17H,3-6,9-10,15-16H2,1-2H3,(H,23,26) |
InChI Key |
IZEXJVNTAJPJDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CS2)C(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11448067.png)
![N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B11448073.png)

![4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B11448081.png)

![N-(4-{[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11448091.png)
![N-cyclohexyl-8-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11448099.png)
![N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11448106.png)
![N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11448113.png)

![N-(2,6-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11448116.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11448120.png)
![Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11448122.png)
